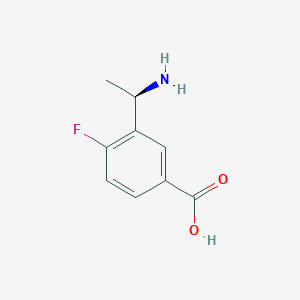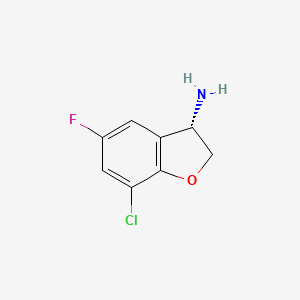
2-(2-Bromooxazol-5-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromooxazol-5-yl)acetic acid is a compound that belongs to the oxazole family, which is a class of heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromooxazol-5-yl)acetic acid typically involves the bromination of oxazole derivatives. One common method includes the reaction of oxazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 2-(2-Bromooxazol-5-yl)acetic acid may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromooxazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of less oxidized oxazole compounds.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid, while substitution reactions can produce various substituted oxazole derivatives .
Scientific Research Applications
2-(2-Bromooxazol-5-yl)acetic acid has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex oxazole derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Bromooxazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorooxazol-5-yl)acetic acid
- 2-(2-Fluorooxazol-5-yl)acetic acid
- 2-(2-Iodooxazol-5-yl)acetic acid
Uniqueness
2-(2-Bromooxazol-5-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C5H4BrNO3 |
|---|---|
Molecular Weight |
205.99 g/mol |
IUPAC Name |
2-(2-bromo-1,3-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C5H4BrNO3/c6-5-7-2-3(10-5)1-4(8)9/h2H,1H2,(H,8,9) |
InChI Key |
OGMUKEMIZMKZNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=N1)Br)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


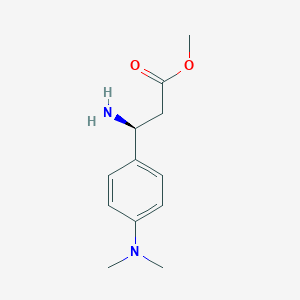
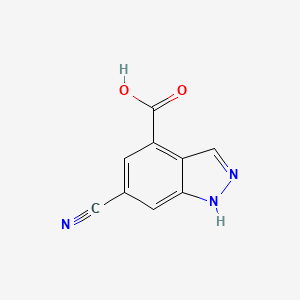


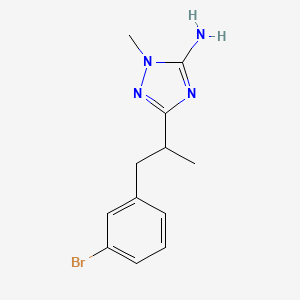
![3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13040842.png)
